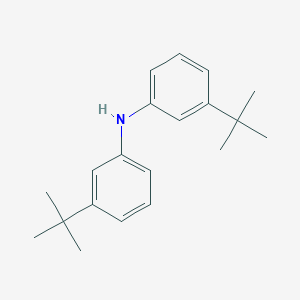
Bis(3-(tert-butyl)phenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-(tert-butyl)phenyl)amine: is an organic compound with the molecular formula C28H43N . It is characterized by the presence of two tert-butyl groups attached to the phenyl rings, which are connected to an amine group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-(tert-butyl)phenyl)amine typically involves the reaction of 3-(tert-butyl)aniline with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction , which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar coupling techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3-(tert-butyl)phenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives with different substituents.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted phenylamines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: Bis(3-(tert-butyl)phenyl)amine is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: In biological research, this compound is investigated for its potential as a building block in the synthesis of biologically active molecules. Its stability and reactivity make it suitable for designing new drugs and therapeutic agents .
Medicine: The compound’s derivatives are explored for their potential medicinal properties, including anti-inflammatory and anticancer activities. Researchers are studying its interactions with biological targets to develop new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its unique properties contribute to the development of high-performance materials with specific characteristics .
Mécanisme D'action
The mechanism of action of Bis(3-(tert-butyl)phenyl)amine involves its interaction with molecular targets through its amine group and phenyl rings. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and binding affinity. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions, which can then participate in catalytic cycles .
Comparaison Avec Des Composés Similaires
- Bis(4-tert-butylphenyl)amine
- N,N’-Bis(3,5-di-tert-butylphenyl)amine
- tert-Butyl-bis-(3-phenyl-prop-2-ynyl)-amine
Comparison: Compared to similar compounds, Bis(3-(tert-butyl)phenyl)amine is unique due to the position of the tert-butyl groups on the phenyl rings. This positioning affects its steric and electronic properties, making it more suitable for specific applications in catalysis and material science. Its stability and reactivity profile also distinguish it from other amine derivatives .
Propriétés
Formule moléculaire |
C20H27N |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
3-tert-butyl-N-(3-tert-butylphenyl)aniline |
InChI |
InChI=1S/C20H27N/c1-19(2,3)15-9-7-11-17(13-15)21-18-12-8-10-16(14-18)20(4,5)6/h7-14,21H,1-6H3 |
Clé InChI |
KHNPQCFQKCRNKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC=C1)NC2=CC=CC(=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


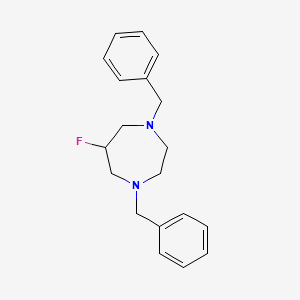

![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine](/img/structure/B12821730.png)
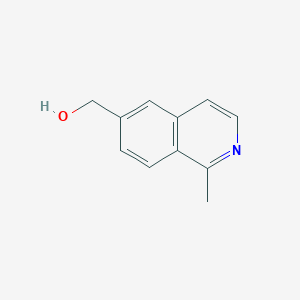

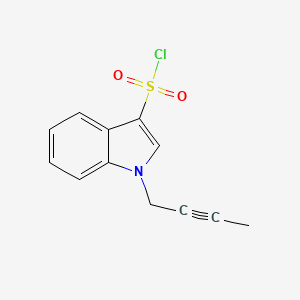
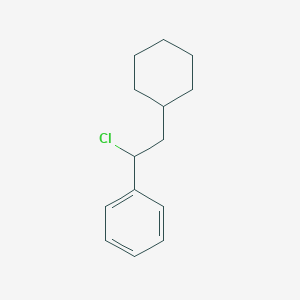
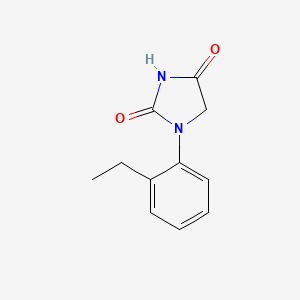
![2,4,7-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12821750.png)
![[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine](/img/structure/B12821756.png)
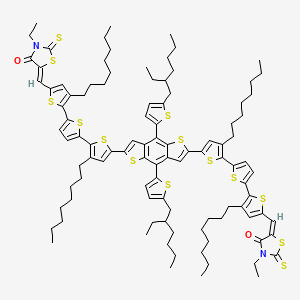
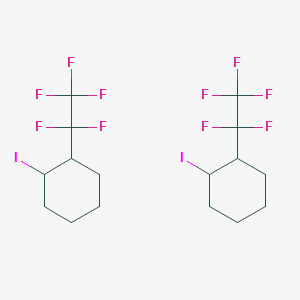
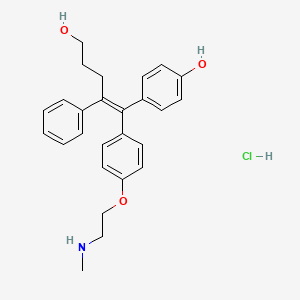
![6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B12821771.png)
